2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the piperidine ring: This step may involve the reduction of a pyridine derivative or the cyclization of an appropriate precursor.
Attachment of the benzo[d]thiazole ring: This can be achieved through a nucleophilic substitution reaction or a palladium-catalyzed coupling reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Coupling Reactions: The benzo[d]thiazole ring can participate in various coupling reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Palladium catalysts, copper catalysts.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
Oxidation products: Furanones, oxadiazole derivatives.
Reduction products: Amines, reduced oxadiazole derivatives.
Substitution products: Substituted piperidines.
Coupling products: Various benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological pathways and molecular interactions.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostic Agents: Potential use in imaging and diagnostic applications.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Similar in structure but with variations in the substituents on the rings.
1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-4-5-15-17(11-13)30-21(22-15)23-18(27)12-26-8-6-14(7-9-26)19-24-25-20(29-19)16-3-2-10-28-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQRTZWLPXRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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